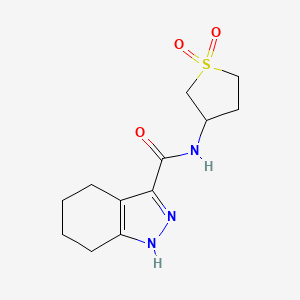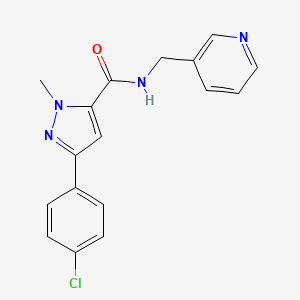![molecular formula C19H20N4O3 B14954027 N-(2-methoxyphenethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide](/img/structure/B14954027.png)
N-(2-methoxyphenethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is a complex organic compound with potential applications in various scientific fields. Its structure comprises a methoxyphenethyl group attached to a pyrido[2,1-c][1,2,4]triazin-3-yl moiety, linked by a propanamide chain. This compound is of interest due to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyrido[2,1-c][1,2,4]triazin-3-one core, followed by the introduction of the methoxyphenethyl group through nucleophilic substitution reactions. The final step involves the formation of the propanamide linkage under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methoxyphenethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrido[2,1-c][1,2,4]triazin-3-one core can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol derivative.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential for treating various diseases, although further research is needed to confirm its efficacy and safety.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The methoxyphenethyl group may interact with receptor sites, while the pyrido[2,1-c][1,2,4]triazin-3-one core may inhibit specific enzymes or proteins. The exact molecular targets and pathways involved would depend on the specific biological context and require further investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other derivatives of pyrido[2,1-c][1,2,4]triazin-3-one and methoxyphenethyl groups. Examples include:
- N-(2-hydroxyphenethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide
- N-(2-methoxyphenethyl)-3-(4-hydroxy-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide
Uniqueness
N-(2-methoxyphenethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenethyl group provides potential for receptor interactions, while the pyrido[2,1-c][1,2,4]triazin-3-one core offers opportunities for enzyme inhibition.
Propriétés
Formule moléculaire |
C19H20N4O3 |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
N-[2-(2-methoxyphenyl)ethyl]-3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanamide |
InChI |
InChI=1S/C19H20N4O3/c1-26-16-7-3-2-6-14(16)11-12-20-18(24)10-9-15-19(25)23-13-5-4-8-17(23)22-21-15/h2-8,13H,9-12H2,1H3,(H,20,24) |
Clé InChI |
VHZUIRLVDQDJDJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CCNC(=O)CCC2=NN=C3C=CC=CN3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[4-(pentyloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B14953951.png)
![Methyl 2-[(cyclopropylcarbonyl)amino]-5-phenethyl-1,3-thiazole-4-carboxylate](/img/structure/B14953956.png)
![methyl 8-methyl-6-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B14953960.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[3-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14953969.png)
![N-[(4-fluorophenyl)methyl]-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14953972.png)



![N-[2-(2-pyridyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B14954001.png)
![3-chloro-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide](/img/structure/B14954004.png)

![Methyl 4-{[(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetyl]amino}benzoate](/img/structure/B14954013.png)
![1-[4-(2-Pyridyl)piperazino]-4-(2-pyrimidinylamino)-1-butanone](/img/structure/B14954016.png)
![5-bromo-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-furamide](/img/structure/B14954018.png)
